molecular formula C12H8Cl3P B085179 Chlorobis(4-chlorophenyl)phosphine CAS No. 13685-26-2

Chlorobis(4-chlorophenyl)phosphine

Cat. No.: B085179
CAS No.: 13685-26-2
M. Wt: 289.5 g/mol
InChI Key: UISLTICQIVPVGS-UHFFFAOYSA-N
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Description

Chlorobis(4-chlorophenyl)phosphine: is an organophosphorus compound with the molecular formula C12H8Cl3P. It is a chlorophosphine derivative where two 4-chlorophenyl groups are bonded to a phosphorus atom, which is also bonded to a chlorine atom. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • From Halogenophosphines and Organometallic Reagents:

    • One common method involves the reaction of phosphorus trichloride with 4-chlorophenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows:

      PCl3+2C6H4ClMgBr(C6H4Cl)2PCl+2MgBrCl\text{PCl}_3 + 2 \text{C}_6\text{H}_4\text{ClMgBr} \rightarrow \text{(C}_6\text{H}_4\text{Cl)}_2\text{PCl} + 2 \text{MgBrCl} PCl3​+2C6​H4​ClMgBr→(C6​H4​Cl)2​PCl+2MgBrCl

    • The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
  • Industrial Production Methods:

    • Industrially, the compound can be synthesized using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

      Chlorobis(4-chlorophenyl)phosphine: can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. For example, reaction with alcohols or amines can form corresponding phosphine derivatives.

      (C6H4Cl)2PCl+R-OH(C6H4Cl)2P-OR+HCl\text{(C}_6\text{H}_4\text{Cl)}_2\text{PCl} + \text{R-OH} \rightarrow \text{(C}_6\text{H}_4\text{Cl)}_2\text{P-OR} + \text{HCl} (C6​H4​Cl)2​PCl+R-OH→(C6​H4​Cl)2​P-OR+HCl

  • Oxidation Reactions:

    • The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or molecular oxygen .

      (C6H4Cl)2PCl+O2(C6H4Cl)2P(O)Cl\text{(C}_6\text{H}_4\text{Cl)}_2\text{PCl} + \text{O}_2 \rightarrow \text{(C}_6\text{H}_4\text{Cl)}_2\text{P(O)Cl} (C6​H4​Cl)2​PCl+O2​→(C6​H4​Cl)2​P(O)Cl

Common Reagents and Conditions:

    Nucleophiles: Alcohols, amines, thiols.

    Oxidizing Agents: Hydrogen peroxide, molecular oxygen.

    Reaction Conditions: Anhydrous conditions, inert atmosphere, controlled temperature.

Major Products:

    Phosphine Derivatives: Formed from substitution reactions.

    Phosphine Oxides: Formed from oxidation reactions.

Scientific Research Applications

Chemistry:

    Catalysis: Used as ligands in transition metal catalysis to enhance the reactivity and selectivity of catalytic processes.

    Synthesis: Employed in the synthesis of various organophosphorus compounds and as intermediates in organic synthesis.

Biology and Medicine:

    Drug Development: Investigated for potential use in the development of pharmaceuticals due to its ability to form stable complexes with metal ions.

Industry:

    Material Science: Utilized in the production of flame retardants and plasticizers.

    Agriculture: Used in the synthesis of agrochemicals and pesticides.

Comparison with Similar Compounds

    Bis(4-trifluoromethylphenyl)chlorophosphine: Similar structure but with trifluoromethyl groups instead of chlorine atoms.

    Chlorobis(4-chlorophenyl)phosphine: Another chlorophosphine derivative with similar reactivity.

Uniqueness:

    This compound: is unique due to the presence of two 4-chlorophenyl groups, which influence its reactivity and stability. The chlorine atoms on the phenyl rings can participate in additional reactions, providing versatility in chemical synthesis.

Properties

IUPAC Name

chloro-bis(4-chlorophenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl3P/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISLTICQIVPVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1P(C2=CC=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595741
Record name Bis(4-chlorophenyl)phosphinous chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13685-26-2
Record name Phosphinous chloride, bis(4-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13685-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(4-chlorophenyl)phosphinous chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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